N-Benzylethylenediamine
Overview
Description
N-Benzylethylenediamine, also known as 2-Benzylaminoethylamine, is an organic compound with the molecular formula C9H14N2. It is a colorless to light yellow liquid that is primarily used in organic synthesis. The compound is characterized by the presence of a benzyl group attached to an ethylenediamine backbone, which imparts unique chemical properties.
Scientific Research Applications
N-Benzylethylenediamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Serves as a ligand in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Employed in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
Target of Action
N-Benzylethylenediamine is an organic compound with the molecular formula C9H14N2 It is known to participate in the synthesis of other complex organic compounds .
Mode of Action
This compound participates in the one-pot synthesis of N, N, N′-trisubstituted guanidines . It undergoes condensation with dibenzoylmethane (1,3-diphenyl-1,3-propanedione) in a stoichiometric ratio of 1:1 to afford the corresponding Schiff monobase . This suggests that this compound can act as a building block in the synthesis of more complex organic compounds.
Biochemical Pathways
Its role in the synthesis of n, n, n′-trisubstituted guanidines suggests it may influence pathways involving these compounds .
Pharmacokinetics
Its physical properties such as boiling point (162 °c/20 mmhg), density (1 g/ml at 25 °c), and refractive index (n20/d 154) have been reported .
Result of Action
Its role in the synthesis of other compounds suggests it may contribute to the formation of complex organic structures .
Safety and Hazards
N-Benzylethylenediamine is classified as a skin corrosive and serious eye damage agent . It may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, wearing protective clothing, and using only outdoors or in a well-ventilated area .
Future Directions
Biochemical Analysis
Biochemical Properties
N-Benzylethylenediamine plays a significant role in biochemical reactions, particularly in the synthesis of N,N,N’-trisubstituted guanidines . It undergoes condensation with dibenzoylmethane to form Schiff monobases . The compound interacts with various enzymes and proteins, facilitating the formation of complex biochemical structures. These interactions are crucial for the compound’s role in biochemical synthesis and reactions.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . The compound’s interaction with cellular components can lead to changes in cell behavior, including alterations in metabolic activity and gene regulation. These effects are essential for understanding the compound’s role in cellular biochemistry.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound participates in the one-pot synthesis of N,N,N’-trisubstituted guanidines and undergoes condensation reactions to form Schiff monobases . These molecular interactions are critical for the compound’s biochemical activity and its effects on cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound can cause severe skin burns and eye damage, indicating its potential for long-term cellular impact . Understanding these temporal effects is crucial for its safe and effective use in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial biochemical interactions, while higher doses can lead to toxic or adverse effects . Studies on animal models have shown that the compound’s impact on cellular function and metabolism is dose-dependent, highlighting the importance of dosage regulation in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, including the synthesis of N,N,N’-trisubstituted guanidines . The compound interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins . The compound’s localization and accumulation in specific cellular compartments are influenced by these interactions, affecting its biochemical activity and function . Understanding the transport and distribution mechanisms is crucial for its effective use in biochemical applications.
Subcellular Localization
This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles These localization mechanisms are essential for the compound’s activity and function within cells
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Benzylethylenediamine can be synthesized through various methods. One common synthetic route involves the condensation of benzylamine with ethylenediamine. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where benzylamine and ethylenediamine are reacted in the presence of a catalyst. The reaction mixture is then purified through distillation and other separation techniques to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: N-Benzylethylenediamine undergoes various chemical reactions, including:
Condensation Reactions: It reacts with carbonyl compounds to form Schiff bases.
Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions:
Condensation Reactions: Typically involve aldehydes or ketones in the presence of an acid or base catalyst.
Substitution Reactions: Often use halogenated compounds as substrates.
Oxidation and Reduction: Utilize oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products:
Schiff Bases: Formed from condensation reactions.
Substituted Amines: Result from nucleophilic substitution reactions.
Oxidized or Reduced Derivatives: Produced from oxidation or reduction reactions.
Comparison with Similar Compounds
N,N’-Dibenzylethylenediamine: Contains two benzyl groups attached to the ethylenediamine backbone.
N-Phenylethylenediamine: Features a phenyl group instead of a benzyl group.
N-Methylethylenediamine: Has a methyl group attached to the ethylenediamine backbone.
Uniqueness: N-Benzylethylenediamine is unique due to its specific structure, which imparts distinct reactivity and properties. The presence of the benzyl group enhances its nucleophilicity and ability to participate in various chemical reactions, making it a valuable compound in organic synthesis .
Properties
IUPAC Name |
N'-benzylethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c10-6-7-11-8-9-4-2-1-3-5-9/h1-5,11H,6-8,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACYBVNYNIZTUIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9063322 | |
Record name | N-Benzylethylenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9063322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4152-09-4 | |
Record name | N-Benzylethylenediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4152-09-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Benzylethylenediamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004152094 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Benzylethylenediamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18480 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2-Ethanediamine, N1-(phenylmethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N-Benzylethylenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9063322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-benzylethylenediamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.804 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-BENZYLETHYLENEDIAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6SY1AQX8QS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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